Product packaging for 5,8-Dibromo-3-methylquinoline(Cat. No.:)

5,8-Dibromo-3-methylquinoline

Cat. No.: B13578794
M. Wt: 300.98 g/mol
InChI Key: OZHINLZSBQPABD-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Heterocycles in Synthetic and Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a cornerstone in the architecture of a vast array of functional molecules. mdpi.comnih.govsmolecule.com Its unique electronic properties and the ability to participate in a variety of chemical transformations make it a privileged scaffold in both synthetic and medicinal chemistry. The quinoline nucleus is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. nih.govsmolecule.com

The versatility of the quinoline ring system allows for the introduction of various substituents, leading to a diverse library of derivatives with tailored properties. This has made quinolines a focal point of extensive research, leading to the development of important drugs and materials.

Overview of Halogenated Quinoline Derivatives: A Research Perspective

The introduction of halogen atoms onto the quinoline scaffold significantly modifies its electronic and steric properties, often leading to enhanced biological activity or novel chemical reactivity. Halogenated quinolines are crucial intermediates in organic synthesis, providing reactive handles for further functionalization through cross-coupling reactions and other transformations. This strategic placement of halogens can influence the lipophilicity and metabolic stability of molecules, which are critical parameters in drug design.

Research into halogenated quinolines has revealed their potential in various therapeutic areas. For instance, certain halogenated quinoline derivatives have demonstrated potent antimicrobial and anticancer properties. The position and number of halogen substituents on the quinoline ring are critical determinants of their biological and chemical profiles, making the study of these derivatives a rich area of investigation.

Position of 5,8-Dibromo-3-methylquinoline within Advanced Quinoline Research

Within the broad class of halogenated quinolines, this compound represents a molecule of significant interest for advanced research. The presence of two bromine atoms at the 5 and 8 positions of the benzene ring portion of the quinoline nucleus, combined with a methyl group at the 3-position of the pyridine ring, creates a unique substitution pattern that offers several avenues for scientific exploration.

The bromine atoms in this compound are expected to be reactive sites for various synthetic transformations, such as Suzuki, Sonogashira, and Stille cross-coupling reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of complex molecular architectures. The methyl group at the 3-position can influence the steric and electronic environment of the pyridine ring, potentially modulating the compound's reactivity and biological interactions.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest it is a valuable building block for the following:

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The dibromo substitution offers opportunities for creating derivatives with potential applications in areas where halogenated quinolines have shown promise.

Materials Science: As a precursor for the development of advanced materials with specific electronic or photophysical properties. The ability to functionalize the dibromo positions allows for the construction of conjugated systems relevant to organic electronics.

The study of this compound and its derivatives is therefore poised to contribute to the expanding knowledge base of quinoline chemistry and its applications in creating molecules with novel functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Br2N B13578794 5,8-Dibromo-3-methylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

5,8-dibromo-3-methylquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-4-7-8(11)2-3-9(12)10(7)13-5-6/h2-5H,1H3

InChI Key

OZHINLZSBQPABD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N=C1)Br)Br

Origin of Product

United States

Reactivity and Derivatization Chemistry of 5,8 Dibromo 3 Methylquinoline

Transformations Involving Bromine Substituents

The bromine atoms at the C5 and C8 positions are versatile handles for molecular modification. Their presence on the aromatic quinoline (B57606) system makes them amenable to functionalization through various modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

The carbon-bromine bonds in 5,8-Dibromo-3-methylquinoline are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. researchgate.netmdpi.com These reactions provide a powerful method for synthesizing biaryl compounds and other complex molecular architectures. mdpi.com

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This method is known for its tolerance of a wide range of functional groups and often proceeds with high yields. mdpi.com For a substrate like this compound, selective or double coupling can be achieved by controlling the stoichiometry of the reagents. For instance, reacting 6,8-dibromo-1,2,3,4-tetrahydroquinoline with arylboronic acids has been shown to produce both mono- and di-aryl substituted products in high yields. researchgate.net

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions on Brominated Quinolines

Starting Material Coupling Partner Catalyst / Base Product Yield
6,8-Dibromo-1,2,3,4-tetrahydroquinoline 4-Methoxyphenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 6,8-Bis(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline High
5-Bromo-8-methoxyquinoline Phenylboronic acid Pd(PPh₃)₂Cl₂ / Na₂CO₃ 8-Methoxy-5-phenylquinoline N/A

This table presents data from analogous brominated quinoline and pyridine (B92270) systems to illustrate the potential reactivity of this compound.

Nucleophilic aromatic substitution (SNAr) offers a direct pathway to replace the bromine atoms with various nucleophiles. In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group (bromide). nih.gov The electron-withdrawing nature of the quinoline ring system facilitates this type of reaction.

While SNAr reactions are often more rapid with more electronegative leaving groups like fluorine, bromo-substituted systems can also undergo substitution, particularly when the aromatic ring is sufficiently activated. rsc.orgrsc.org The reaction of nitroquinolines with nucleophiles like 9H-carbazole demonstrates that direct displacement of aromatic hydrogen can occur, and similar principles apply to the displacement of halogens. nih.gov The reaction of 5-bromo-1,2,3-triazines with phenols, for example, proceeds via a concerted SNAr mechanism, suggesting that various mechanisms can be operative depending on the substrate and nucleophile. organic-chemistry.org Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups.

Reductive debromination is a process used to selectively or completely remove bromine atoms, replacing them with hydrogen. This transformation is valuable for synthesizing less-substituted quinolines or for confirming structural assignments. Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using Pd/C and H₂), or treatment with reducing agents like tin hydrides or zinc dust in acetic acid.

The selectivity of debromination, removing one bromine atom in the presence of the other, can be a significant challenge. In systems like 5,8-dibromoquinoline (B185300), the relative reactivity of the C5 and C8 positions towards reduction would depend on the electronic and steric environment of each bromine atom. Often, subtle differences in the electronic properties of the positions on the quinoline ring can be exploited to achieve selective reduction under carefully controlled conditions.

Reactivity of the Methyl Group at Position 3

The methyl group at the C3 position is a benzylic-like C(sp³)-H center, making it susceptible to a range of functionalization reactions, including oxidation, halogenation, and C-H activation.

Direct C(sp³)-H bond functionalization is a highly sought-after transformation in organic synthesis because it allows for the conversion of simple, unactivated C-H bonds into more complex functional groups. acs.orgnih.gov For methylquinolines, this approach provides a route to derivatives without the need for pre-functionalization.

Transition metal catalysis has been effectively employed for the C(sp³)-H functionalization of methylquinolines. researchgate.net For example, rhodium(I) complexes have been shown to promote the activation of C-H bonds in methylquinolines. acs.orgnih.gov While much of the research has focused on 8-methylquinolines, where the nitrogen atom can act as a directing group, the principles can be extended to other isomers. researchgate.netnih.gov Metal-free approaches have also been developed, such as the catalyst-free benzylic C(sp³)-H functionalization of methyl quinolines with tryptanthrins in DMF. tandfonline.com

Table 2: Examples of C(sp³)-H Functionalization on Methylquinolines

Substrate Reagent(s) Catalyst Product Type Ref.
8-Methylquinoline o-Ethynylanilines Cp*Rh(III) 8-(Indol-3-yl)methyl-quinoline rsc.org
8-Methylquinoline N-Hydroxyphthalimides Rh(III) Amidated 8-methylquinoline researchgate.net
2-Methylquinoline Tryptanthrins None (in DMF) Azaarene-substituted 3-hydroxy-2-oxindoles tandfonline.com

This table highlights general strategies for methylquinoline functionalization that could be applicable to the 3-methyl group of the target compound.

The benzylic-like methyl group is particularly susceptible to radical reactions. A common and useful transformation is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or under photocatalytic conditions. This reaction selectively introduces a bromine atom onto the methyl group, converting it to a bromomethyl group (-CH₂Br).

This transformation was demonstrated in the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, where a methyl group on the quinoline ring was successfully brominated using NBS. semanticscholar.org Similarly, attempts to brominate the methyl group of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate with NBS and BPO under photocatalysis resulted in the formation of a dibromomethyl derivative, alongside bromination on the aromatic ring. nih.gov This indicates that the 3-methyl group of this compound could potentially be converted to a mono- or di-bromomethyl group, which serves as a versatile synthetic intermediate for further nucleophilic substitution reactions.

Reactivity of the Quinoline Core

The quinoline core's reactivity is a composite of the individual reactivities of its benzenoid and pyridinoid rings. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack and directs incoming electrophiles to the benzene (B151609) ring, primarily at positions 5 and 8. graduatecollege.ac.in Conversely, the nitrogen atom activates the pyridine ring for nucleophilic substitution, particularly at positions 2 and 4. stackexchange.com

Electrophilic Aromatic Substitution:

The pyridine ring of the quinoline system is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. graduatecollege.ac.inorganicchemistrytutor.com This deactivation is further intensified by protonation of the nitrogen in acidic reaction media. graduatecollege.ac.in Consequently, electrophilic attack on the heterocyclic ring of this compound is highly unfavorable. Standard electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation preferentially occur on the more electron-rich benzene ring. graduatecollege.ac.in

However, under forcing conditions or with specific catalytic systems, electrophilic substitution on the pyridine ring of quinolines can be achieved, typically at the 3-position. graduatecollege.ac.in For this compound, the presence of the methyl group at the 3-position would sterically hinder and electronically disfavor any further electrophilic attack at this site.

Nucleophilic Aromatic Substitution:

The heterocyclic ring of quinoline is activated towards nucleophilic aromatic substitution, with reactions occurring preferentially at the 2- and 4-positions. stackexchange.com This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com In this compound, the 2- and 4-positions are unsubstituted, making them potential sites for nucleophilic attack if a suitable leaving group were present. In the absence of a leaving group, direct nucleophilic substitution of hydrogen is generally difficult but can be achieved with strong nucleophiles under specific conditions, a reaction known as the Chichibabin reaction for amination.

While there is no specific data on the nucleophilic aromatic substitution on this compound itself, the principles of nucleophilic aromatic substitution on the quinoline core are well-established. For instance, halo-substituted pyridines and quinolines readily undergo nucleophilic substitution. youtube.com

Table 1: Regioselectivity in Aromatic Substitution on the Quinoline Core

Reaction TypePosition(s) of Attack on Heterocyclic RingInfluencing Factors
Electrophilic Aromatic SubstitutionGenerally unreactive; 3-position possible under forcing conditions.Electron-withdrawing nitrogen atom, protonation in acidic media.
Nucleophilic Aromatic Substitution2- and 4-positionsStabilization of the anionic intermediate by the nitrogen atom.

Oxidation:

The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is an important intermediate for further functionalization of the quinoline ring, as it activates the 2- and 4-positions for both electrophilic and nucleophilic attack.

The oxidation of substituted 8-methylquinolines has been studied, demonstrating that the quinoline nitrogen can be oxidized. For this compound, oxidation would be expected to proceed smoothly to yield this compound N-oxide.

Reduction:

The quinoline ring system can be reduced under various conditions to yield dihydroquinolines and tetrahydroquinolines. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common method for the complete reduction of the heterocyclic ring. The reduction of the pyridine ring is generally favored over the benzene ring.

Selective reduction of the pyridine ring can also be achieved using reducing agents like sodium borohydride in the presence of an acylating agent or through transfer hydrogenation. The specific conditions can be tailored to yield either 1,2-dihydro, 1,4-dihydro, or 1,2,3,4-tetrahydroquinoline derivatives. For this compound, reduction would likely yield 5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinoline.

Table 2: Common Oxidation and Reduction Reactions of the Quinoline Core

ReactionReagentsTypical Product
N-OxidationH₂O₂, CH₃COOH or m-CPBAQuinoline N-oxide
Catalytic HydrogenationH₂, Pd/C or PtO₂1,2,3,4-Tetrahydroquinoline
Transfer HydrogenationHantzsch ester, acid1,4-Dihydroquinoline

The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. This allows for the N-functionalization and quaternization of the quinoline ring.

N-Alkylation and N-Acylation:

The nitrogen atom can be alkylated using alkyl halides or other alkylating agents to form N-alkylquinolinium salts. Similarly, acylation with acyl halides or anhydrides yields N-acylquinolinium salts. These reactions are influenced by the electronic nature of the substituents on the quinoline ring. The presence of electron-withdrawing bromine atoms in this compound would slightly decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions for N-functionalization compared to unsubstituted quinoline.

Quaternization:

Quaternization is a specific type of N-alkylation that leads to the formation of a quaternary ammonium salt. mostwiedzy.pl This is typically achieved by reacting the quinoline with an excess of an alkylating agent. The resulting quinolinium salts are often used as ionic liquids or as precursors for other synthetic transformations. The quaternization of quinoline oligomers with benzyl halides has been reported, indicating the feasibility of this reaction. google.com For this compound, reaction with an alkyl halide like methyl iodide would be expected to yield the corresponding N-alkyl-5,8-dibromo-3-methylquinolinium salt.

Table 3: Examples of N-Functionalization and Quaternization Reactions

ReactionElectrophileProduct Type
N-AlkylationAlkyl halide (e.g., CH₃I)N-Alkylquinolinium salt
N-AcylationAcyl halide (e.g., CH₃COCl)N-Acylquinolinium salt
QuaternizationExcess alkyl halideQuaternary quinolinium salt

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography for Solid-State Molecular Geometry of 5,8-Dibromo-3-methylquinoline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. For quinoline (B57606) derivatives, crystallographic studies are crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern their crystal packing and influence their physical properties. nih.govnih.gov

Table 1: Example Crystallographic Data for a Related Bromoquinoline Compound (8-Bromo-2-methylquinoline). nih.gov

Parameter Value
Chemical Formula C₁₀H₈BrN
Molecular Weight 222.08
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.0440 (17)
b (Å) 13.467 (4)
c (Å) 13.391 (4)
β (°) 97.678 (4)
Volume (ų) 901.4 (5)

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Mechanistic Insights

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For complex aromatic systems like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for complete spectral assignment.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would feature distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring system are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the aromatic ring current. The methyl group at the C3 position would appear as a singlet in the upfield region (around δ 2.5 ppm). The specific chemical shifts and coupling patterns of the remaining protons at C2, C4, C6, and C7 would be critical for confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show signals for all 10 carbon atoms of the core structure plus the methyl carbon. The carbons directly bonded to the electronegative bromine atoms (C5 and C8) would have their chemical shifts significantly influenced.

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are vital for confirming assignments. HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. For example, a correlation between the methyl protons and the C2, C3, and C4 carbons would definitively place the methyl group at the C3 position. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃. (Based on data for related substituted quinolines researchgate.netmdpi.com)

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 ~8.9 ~152.0
C3 - ~135.0
C4 ~8.0 ~138.0
C5 - ~120.0
C6 ~7.8 (d) ~132.0
C7 ~7.5 (d) ~130.0
C8 - ~125.0
C4a - ~128.0
C8a - ~145.0

Note: 'd' denotes a doublet, 's' denotes a singlet. Predicted values are estimates and may vary.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. researchgate.net For the analysis of this compound, both low-resolution and high-resolution mass spectrometry (HRMS) are employed.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion. mdpi.com This is particularly useful for confirming the successful synthesis of the target compound and distinguishing it from potential isomers or byproducts.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, a molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1. This pattern serves as a clear indicator of the presence of two bromine atoms in the molecule or its fragments.

Mass spectrometry is also invaluable for monitoring the progress of chemical reactions. By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product, this compound, as well as any intermediates or side products. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Computational Chemistry and Theoretical Investigations of 5,8 Dibromo 3 Methylquinoline

Quantum Chemical Calculations of Reactivity Profiles and Reaction Mechanisms

Detailed quantum chemical calculations to map the reactivity profiles and potential reaction mechanisms involving 5,8-Dibromo-3-methylquinoline are not present in the current body of scientific literature. Investigations of this nature would allow for the prediction of sites susceptible to electrophilic or nucleophilic attack, the calculation of activation energies for various reactions, and the elucidation of transition states. This would be instrumental in designing synthetic pathways and understanding the compound's behavior in different chemical environments.

Prediction of Molecular Interactions and Spectroscopic Properties

The prediction of molecular interactions and spectroscopic properties of this compound through computational methods remains an open area for research. Theoretical calculations are essential for interpreting experimental spectroscopic data (such as NMR, IR, and UV-Vis spectra) and for predicting how the molecule might interact with other molecules, such as biological macromolecules or solvent molecules. This information is critical for drug design and materials engineering.

Molecular Dynamics Simulations of this compound and its Intermediates

There are no reported molecular dynamics (MD) simulations for this compound or its potential reaction intermediates. MD simulations would offer a dynamic perspective on the molecule's conformational flexibility, its interactions with its environment over time, and the stability of any intermediates that may form during chemical reactions. These simulations are particularly useful for understanding the behavior of molecules in solution or within biological systems.

Applications in Chemical Sciences and Preclinical Research

5,8-Dibromo-3-methylquinoline as a Synthetic Building Block for Complex Organic Synthesis

The utility of this compound as a synthetic intermediate lies in the reactivity of its carbon-bromine bonds, which are amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the construction of complex molecular architectures.

The bromine atoms at the C5 and C8 positions exhibit differential reactivity, which can, in principle, be exploited for selective functionalization. The C5-Br bond is generally more susceptible to oxidative addition to a low-valent metal catalyst compared to the C8-Br bond, which is sterically hindered by the peri-hydrogen at C7 and the nitrogen atom of the quinoline (B57606) ring. This difference in reactivity allows for sequential cross-coupling reactions, where the C5 position is functionalized first, followed by reaction at the C8 position under more forcing conditions.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful method for forming carbon-carbon bonds. For instance, the reaction of a dibromoquinoline with an arylboronic acid can yield mono- or diarylated products depending on the stoichiometry and reaction conditions. While specific studies on this compound are not prevalent, related dibromoquinolines have been shown to undergo Suzuki-Miyaura coupling to afford polysubstituted derivatives mdpi.com.

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides, is another valuable tool for extending the carbon framework. The alkynylquinolines produced can serve as precursors for more complex heterocyclic systems or as components in conjugated materials.

Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of aminoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Heck Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with alkenes, leading to the synthesis of styrylquinolines, which are known for their interesting photophysical properties.

The methyl group at the C3 position can also influence the reactivity of the quinoline ring system. It can exert a modest electron-donating effect, potentially modulating the rates of cross-coupling reactions.

Reaction Type Reactant Catalyst/Conditions Potential Product
Suzuki-MiyauraArylboronic acidPd catalyst, base5-Aryl-8-bromo-3-methylquinoline
SonogashiraTerminal alkynePd/Cu catalyst, base5-Alkynyl-8-bromo-3-methylquinoline
Buchwald-HartwigAminePd catalyst, base5-Amino-8-bromo-3-methylquinoline
HeckAlkenePd catalyst, base5-Alkenyl-8-bromo-3-methylquinoline

This table represents potential reactions based on the known reactivity of bromoquinolines.

Ligand Design and Coordination Chemistry with Metal Centers

The quinoline nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The design of ligands based on this scaffold can lead to the formation of metal complexes with interesting catalytic, photophysical, or biological properties.

The steric and electronic properties of the quinoline ring can be fine-tuned through the substitution pattern. The methyl group at C3 and the bromine atoms at C5 and C8 can influence the coordination geometry and the stability of the resulting metal complexes. For instance, the bulky bromine atom at the C8 position could sterically direct the coordination of the metal center.

Furthermore, functionalization of the bromine atoms allows for the introduction of additional donor atoms, leading to the formation of bidentate or polydentate ligands. For example, a Suzuki coupling at the C5 position with a pyridine-boronic acid derivative would yield a bipyridine-type ligand capable of chelating metal ions.

Potential Ligand Architectures Derived from this compound:

Modification Resulting Ligand Type Potential Metal Coordination
Functionalization at C5 with a donor groupBidentate (N, X)Transition metals (e.g., Ru, Ir, Pd)
Functionalization at both C5 and C8Tridentate (X, N, Y)Lanthanides, transition metals
Incorporation into a larger macrocyclic frameworkPolydentateVarious metal ions

This table illustrates hypothetical ligand designs based on the this compound scaffold.

Precursors for Functional Organic Materials (e.g., Organic Light-Emitting Diodes, Dye-Sensitized Solar Cells)

Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them attractive candidates for applications in organic electronics. The extended π-system of the quinoline ring can be further modulated by the introduction of substituents, allowing for the tuning of their absorption and emission characteristics.

Dibromoquinolines serve as versatile precursors for the synthesis of such functional materials. For example, cross-coupling reactions can be used to introduce chromophoric or charge-transporting moieties onto the quinoline core. Research on other dibromoquinolines, such as 5,7-dibromo-8-hydroxyquinoline, has demonstrated their potential as fluorescent materials in the production of Organic Light-Emitting Diodes (OLEDs) researchgate.net. The derivatization of this compound could similarly lead to novel materials for OLEDs or as sensitizers in dye-sensitized solar cells (DSSCs).

The bromine atoms in this compound can be replaced with various aryl or heteroaryl groups through Suzuki or Stille coupling, leading to extended π-conjugated systems. The nature of these appended groups would significantly influence the HOMO-LUMO energy levels and, consequently, the emission color and efficiency of the resulting material.

Development of Molecular Probes and Tools for Biochemical Studies (excluding clinical applications)

Molecular probes are essential tools for studying biological processes at the molecular level. The quinoline scaffold is a common feature in many biologically active compounds and can be adapted for the development of probes to study enzyme-ligand interactions. The functionalization of this compound allows for the attachment of reporter groups, such as fluorophores or affinity tags, while the core structure can be designed to bind to a specific enzyme's active site.

By systematically modifying the substituents on the quinoline ring, a library of compounds can be synthesized and screened for their binding affinity to a target enzyme. This structure-activity relationship (SAR) study can provide valuable insights into the key interactions that govern ligand binding. The bromine atoms on this compound offer convenient handles for such modifications.

In the early stages of drug discovery, the identification and validation of new biological targets are crucial. Chemical probes based on novel scaffolds can play a significant role in this process. A molecule like this compound can serve as a starting point for the development of such probes.

For instance, one of the bromine atoms could be functionalized with a reactive group that can covalently bind to a target protein upon binding. The other bromine atom could be used to attach a reporter tag, such as biotin (B1667282) or a fluorescent dye, for subsequent detection and identification of the target protein. Such "activity-based probes" are powerful tools for target discovery in complex biological systems.

Q & A

Basic: What synthetic strategies are effective for preparing 5,8-Dibromo-3-methylquinoline, and what challenges arise in regioselective bromination?

The synthesis of this compound typically involves bromination of a pre-functionalized quinoline scaffold. A common approach is direct bromination using reagents like bromine (Br₂) in methanol or acetic acid under controlled conditions. For example, bromination of 3-methylquinoline derivatives with Br₂/MeOH at room temperature followed by quenching with Na₂SO₃ has been reported for analogous bromoquinolines (e.g., 5,7-dibromo derivatives) . Key challenges include:

  • Regioselectivity : Achieving precise bromination at the 5- and 8-positions requires careful optimization of reaction conditions (e.g., temperature, solvent polarity). Steric hindrance from the 3-methyl group may influence bromine orientation .
  • Byproduct formation : Over-bromination or halogen scrambling can occur, necessitating purification via column chromatography or recrystallization .

Basic: How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons adjacent to bromine atoms typically show deshielding (δ 7.5–8.5 ppm), while methyl groups resonate near δ 2.5 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., using SHELX software ) reveal planarity of the quinoline ring and halogen interactions. In related dibromoquinolines, Br⋯Br contacts (3.6–3.7 Å) and hydrogen bonding (O–H⋯N, ~2.7 Å) influence crystal packing .

Advanced: What methodologies enable further functionalization of this compound for medicinal chemistry applications?

The bromine atoms serve as handles for cross-coupling and nucleophilic substitution:

  • Suzuki-Miyaura coupling : Palladium-catalyzed reactions with boronic acids introduce aryl/heteroaryl groups at the 5- and 8-positions .
  • Nucleophilic displacement : Bromines can be replaced with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) to generate derivatives for biological screening .
  • Metal-halogen exchange : Lithium-halogen exchange followed by electrophilic quenching enables introduction of diverse substituents .

Advanced: How do bromine substituents influence the electronic properties and reactivity of this compound?

Bromine atoms exert both inductive (-I) and resonance (-R) effects:

  • Electron-withdrawing effects : Reduced electron density at the quinoline ring lowers HOMO/LUMO levels, enhancing electrophilic substitution at electron-rich positions (e.g., 6- and 7-positions) .
  • Halogen bonding : Br atoms participate in non-covalent interactions (e.g., Br⋯O/N) in crystal lattices, affecting solubility and supramolecular assembly .
  • Reactivity in redox reactions : Bromines stabilize intermediates during oxidation (e.g., with KMnO₄) or reduction (e.g., NaBH₄), enabling selective transformations .

Advanced: What computational tools predict the physicochemical properties and reactivity of this compound?

  • DFT calculations : Gaussian or ORCA software models electronic structures, predicting regioselectivity in substitution reactions .
  • Molecular docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., kinases), guiding drug design .
  • PubChem data : Canonical SMILES and InChI keys (e.g., InChI=1S/C10H8Br2N/c1-6-4-9-8(5-7(6)11)10(12)3-2-13-9/h2-5H,1H3) provide standardized descriptors for cheminformatics .

Advanced: How can researchers resolve contradictions in biological activity data for quinoline derivatives like this compound?

Contradictions often arise from assay variability or structural impurities:

  • Dose-response validation : Replicate IC₅₀ determinations across multiple cell lines (e.g., MCF-7, HeLa) using standardized protocols .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
  • Structural analogs : Compare activity trends across derivatives (e.g., 5,8-dibromo vs. 6,8-dibromo isomers) to isolate substituent effects .

Advanced: What challenges arise in crystallizing this compound, and how are intermolecular interactions analyzed?

  • Crystallization issues : Low solubility in common solvents (e.g., EtOH, DCM) necessitates slow evaporation or diffusion methods. Halogen interactions may promote twinning, requiring data correction in SHELXL .
  • Intermolecular analysis :
    • Halogen bonds : Br⋯Br and Br⋯N contacts (3.6–4.1 Å) are mapped using Mercury software.
    • Hydrogen bonds : O–H⋯N interactions (e.g., in 8-hydroxy analogs) stabilize dimer formation .

Basic: What quality control protocols ensure purity of this compound in experimental workflows?

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities (<1% threshold) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 313.93 for C₁₀H₈Br₂N) .
  • Elemental analysis : Br content is verified via combustion analysis (theoretical: 51.2% Br) .

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